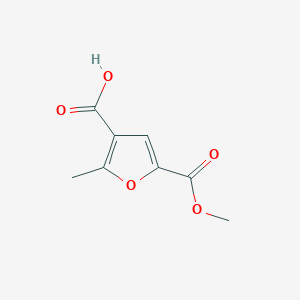

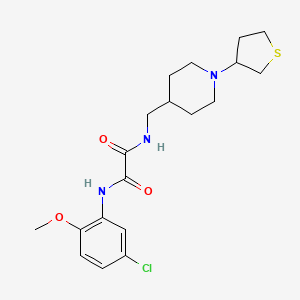

5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the furan ring, followed by the introduction of the methoxycarbonyl and carboxylic acid groups. The Suzuki-Miyaura coupling reaction could potentially be used for the formation of the carbon-carbon bonds .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, while the methoxycarbonyl group could be involved in reactions with nucleophiles .Applications De Recherche Scientifique

Bioactivity and Anti-Viral Properties

Furan-2-carboxylic acids, structurally similar to 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid, have demonstrated significant bioactivities. For instance, compounds isolated from Nicotiana tabacum roots showed high anti-tobacco mosaic virus (TMV) activity and moderate to weak inhibitory activities against certain human tumor cell lines (Wu et al., 2018). Similarly, furan-2-carboxylic acids derived from Nicotiana tabacum leaves also exhibited anti-TMV activities, with inhibition rates close to those of positive controls (Yang et al., 2016).

Chemical Synthesis and Rearrangements

In chemical synthesis, furan compounds including variants of furan-2-carboxylic acids undergo various reactions such as Beckmann rearrangements, leading to the formation of other carboxylic acids and pyrrole derivatives (Stankyavichus et al., 2013). These reactions are crucial for the synthesis of new chemical entities with potential therapeutic applications.

Structural Analysis and Crystallography

Furan derivatives, including methoxycarbonyl-substituted compounds, are subjects of structural analysis and crystallography studies. This research provides insights into the molecular arrangement and bonding characteristics essential for understanding their chemical behavior and potential applications (Morzyk-Ociepa et al., 2004).

Potential in Neuroprotective Drug Development

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate, a compound structurally related to this compound, has been studied as a potential neuroprotective drug. This research suggests the possible application of furan derivatives in the development of treatments for neurological conditions (Yu et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

5-methoxycarbonyl-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-4-5(7(9)10)3-6(13-4)8(11)12-2/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOLOVXCFVLERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

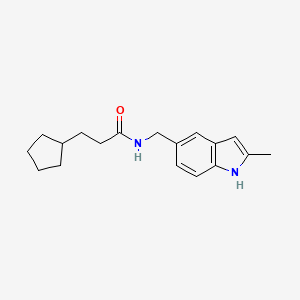

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)

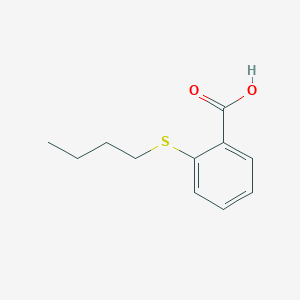

![N-(3,5-dimethylphenyl)-2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2362394.png)

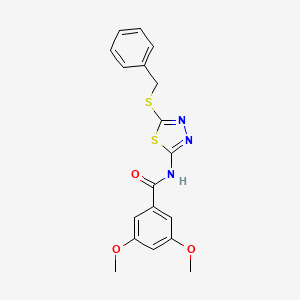

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)

![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)